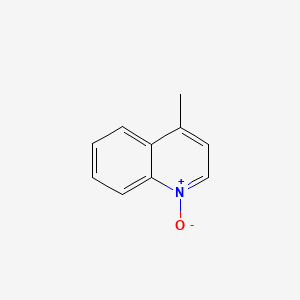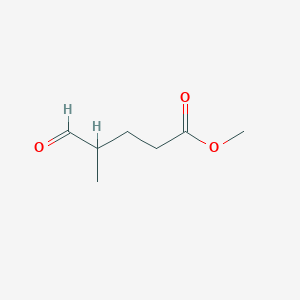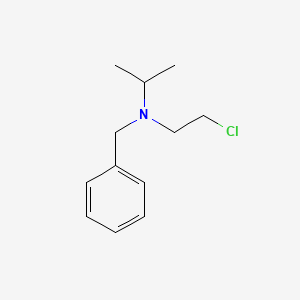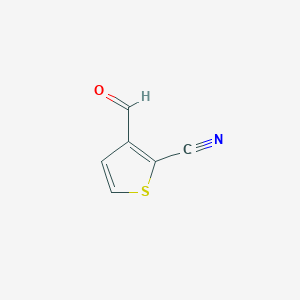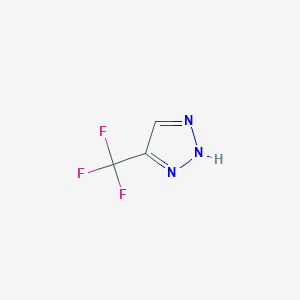
5-(Trifluoromethyl)-1H-1,2,3-triazole
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Supramolecular and Coordination Chemistry
5-(Trifluoromethyl)-1H-1,2,3-triazole, a derivative of 1H-1,2,3-triazoles, is notable for its diverse applications in supramolecular and coordination chemistry. These triazoles are highly valued for their polarized carbon atom which enables the complexation of anions through hydrogen and halogen bonding. The versatility extends to their use in anion recognition, catalysis, and photochemistry, surpassing their initial usage in click chemistry (Schulze & Schubert, 2014).
Antimicrobial Activity
Substituted 1,2,3-triazoles have demonstrated significant antimicrobial activity. Specific derivatives synthesized through 1,3-dipolar cycloaddition reactions exhibit promising antimicrobial properties, suggesting potential applications in the development of new antimicrobial agents (Holla et al., 2005).
Synthesis and Chemical Properties
Efficient methodologies for synthesizing fluorinated 1,4,5-substituted 1,2,3-triazoles have been developed, highlighting the regioselective formation of these compounds. The process tolerates various functionalities, opening avenues for diverse chemical applications (Shen et al., 2015).
Energetic Materials
Triazole derivatives, particularly those substituted with trinitromethyl groups, form a new class of high-density energetic materials. These compounds are identified as potential explosives due to their high density, thermal stability, and excellent detonation properties (Thottempudi & Shreeve, 2011).
Pharmaceutical Applications
In the pharmaceutical domain, triazoles have garnered interest due to their broad range of biological activities. Their structural versatility makes them a core element in drug development, especially in areas like anti-inflammatory, antimicrobial, and antitumoral applications (Ferreira et al., 2013).
Synthesis of Peptidomimetics and Biologically Active Compounds
The 5-amino-1,2,3-triazole-4-carboxylic acid derivative serves as a foundation for creating peptidomimetics and biologically active compounds. These derivatives have been utilized in the synthesis of HSP90 inhibitors, underscoring their pharmaceutical significance (Ferrini et al., 2015).
Eigenschaften
IUPAC Name |
4-(trifluoromethyl)-2H-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3N3/c4-3(5,6)2-1-7-9-8-2/h1H,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBFBUQGVMZWTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





